molecular formula C10H11ClO3 B5697597 5-chloro-2-ethoxy-3-methoxybenzaldehyde

5-chloro-2-ethoxy-3-methoxybenzaldehyde

Cat. No.: B5697597
M. Wt: 214.64 g/mol
InChI Key: WJRUGXKKHHNGBD-UHFFFAOYSA-N
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Description

5-Chloro-2-ethoxy-3-methoxybenzaldehyde is an organic compound with the molecular formula C10H11ClO3. It is a derivative of benzaldehyde, characterized by the presence of chloro, ethoxy, and methoxy substituents on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-ethoxy-3-methoxybenzaldehyde typically involves the substitution reactions on a benzaldehyde derivative. One common method includes the ethoxylation and methoxylation of 5-chlorobenzaldehyde under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-ethoxy-3-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2-ethoxy-3-methoxybenzaldehyde is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 5-chloro-2-ethoxy-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, affecting their function. The chloro, ethoxy, and methoxy substituents influence the compound’s reactivity and binding affinity, modulating its biological activity .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-hydroxy-3-methoxybenzaldehyde: Similar structure but with a hydroxyl group instead of an ethoxy group.

    Vanillin (4-hydroxy-3-methoxybenzaldehyde): Contains a hydroxyl group and is widely used as a flavoring agent.

    3-Chloro-5-methoxybenzaldehyde: Differently substituted benzaldehyde with similar reactivity.

Uniqueness

5-Chloro-2-ethoxy-3-methoxybenzaldehyde is unique due to the combination of chloro, ethoxy, and methoxy groups, which confer distinct chemical and biological properties. This unique substitution pattern makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

5-chloro-2-ethoxy-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-3-14-10-7(6-12)4-8(11)5-9(10)13-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRUGXKKHHNGBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1OC)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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